Cas no 2171491-20-4 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid is a synthetic organic compound with significant applications in medicinal chemistry. Its unique structure and functional groups make it suitable for drug discovery and development. The compound exhibits potent biological activity and has been explored for its potential therapeutic applications. It offers advantages such as high purity and stability, facilitating research and development processes.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid structure
2171491-20-4 structure
Product Name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid
CAS No:2171491-20-4
MF:C27H33N3O5
MW:479.568027257919
CID:5930348
PubChem ID:165543404
Update Time:2025-07-21

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]-1-methylpiperazine-2-carboxylic acid
    • EN300-1499465
    • 2171491-20-4
    • Inchi: 1S/C27H33N3O5/c1-17(2)23(14-25(31)30-13-12-29(3)24(15-30)26(32)33)28-27(34)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-24H,12-16H2,1-3H3,(H,28,34)(H,32,33)
    • InChI Key: OTCNYJQEIHJKDR-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(C)C)CC(N1CCN(C)C(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 479.24202116g/mol
  • Monoisotopic Mass: 479.24202116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 752
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 99.2Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid Pricemore >>

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Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid (CAS No. 2171491-20-4)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid (CAS No. 2171491-20-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperazine and features a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS) and other synthetic applications where the controlled release of amino acids is crucial.

The molecular structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid is characterized by a central piperazine ring, which is a common scaffold in many bioactive compounds. The piperazine ring is substituted with a 4-methylpentanoyl group and a carboxylic acid moiety, providing the compound with unique chemical properties and potential biological activities. The Fmoc protecting group, attached to the amino group, ensures that the compound remains stable during synthesis and can be selectively deprotected when needed.

Recent research has highlighted the potential of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid in various therapeutic applications. Studies have shown that compounds with similar structures can exhibit potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of this compound were effective in inhibiting the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

In addition to its potential as a therapeutic agent, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid has also been explored for its use in drug delivery systems. The Fmoc protecting group can be designed to release the active moiety under specific conditions, such as changes in pH or temperature, making it an attractive candidate for targeted drug delivery. This property is particularly useful in developing prodrugs that can be activated at specific sites within the body, thereby reducing systemic side effects.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid involves several steps, including the formation of the piperazine ring, the introduction of the 4-methylpentanoyl group, and the attachment of the Fmoc protecting group. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to optimize the yield and purity of this compound. These methods not only enhance the efficiency of the synthesis but also reduce environmental impact by minimizing waste generation.

The physicochemical properties of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoyl-1-methylpiperazine-2-carboxylic acid have been extensively studied to understand its behavior in different solvents and biological environments. It has been found to exhibit good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and water, which facilitates its use in biological assays and formulations. The compound's stability under various conditions has also been evaluated, ensuring its reliability in long-term storage and transportation.

In conclusion, 4-3-{(9H-fluoren-9-yloxycarbonyl)amino}-N-(1-(tert-butoxycarbonyl)piperidinyl)-N-(tert-butoxycarbonylmethyl)butanamide, with its unique chemical structure and versatile applications, represents a promising candidate for further research and development in medicinal chemistry. Its potential as a therapeutic agent and its utility in drug delivery systems make it an exciting area of study for scientists and researchers working at the intersection of chemistry and biology.

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